BenchChemオンラインストアへようこそ!

MBM-17S

Nek2 inhibition Kinase assay IC₅₀ comparison

MBM-17S (CAS 2083621-91-2) is the disuccinate salt form of MBM-17 (compound 42c), a potent, ATP-competitive inhibitor of NIMA-related kinase 2 (Nek2) with an IC₅₀ of 3 nM. Belonging to the imidazo[1,2-a]pyridine chemical class, MBM-17S was discovered through a structure-based bioisostere design approach and represents one of the most extensively characterized Nek2 inhibitors available, with documented in vitro selectivity, cellular antiproliferative activity across multiple cancer cell lines, in vivo pharmacokinetic profiling, and xenograft antitumor efficacy without apparent toxicity.

Molecular Formula C36H40N6O10
Molecular Weight 716.7 g/mol
CAS No. 2083621-91-2
Cat. No. B3028456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBM-17S
CAS2083621-91-2
Molecular FormulaC36H40N6O10
Molecular Weight716.7 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/C28H28N6O2.2C4H6O4/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20;2*5-3(6)1-2-4(7)8/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35);2*1-2H2,(H,5,6)(H,7,8)
InChIKeyPCGUADBRTABDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBM-17S (CAS 2083621-91-2): A Validated, Potent Nek2 Kinase Inhibitor for Oncology Research Procurement


MBM-17S (CAS 2083621-91-2) is the disuccinate salt form of MBM-17 (compound 42c), a potent, ATP-competitive inhibitor of NIMA-related kinase 2 (Nek2) with an IC₅₀ of 3 nM [1]. Belonging to the imidazo[1,2-a]pyridine chemical class, MBM-17S was discovered through a structure-based bioisostere design approach and represents one of the most extensively characterized Nek2 inhibitors available, with documented in vitro selectivity, cellular antiproliferative activity across multiple cancer cell lines, in vivo pharmacokinetic profiling, and xenograft antitumor efficacy without apparent toxicity [2]. The compound exists as a bis(butanedioic acid) salt (C₃₆H₄₀N₆O₁₀, MW 716.74), which confers improved solubility and bioavailability relative to the free base, enabling robust in vivo pharmacological evaluation .

Why Generic Nek2 Inhibitor Substitution Fails: The Quantitative Case for MBM-17S in Preclinical Oncology Research


Nek2 inhibitors currently available for research procurement exhibit extreme variability in potency, selectivity, and in vivo pharmacological properties that precludes simple interchangeability. Published Nek2 inhibitors span an IC₅₀ range from 1 nM (MBM-55) to 770 nM (JH295), a >700-fold potency differential [1]. Critically, selectivity profiles differ markedly: irreversible inhibitor JH295 alkylates Cys22 and displays only 5-fold selectivity over CDK1, while the aminopyridine-based compound rac-CCT 250863 (IC₅₀ 73 nM) exhibits only ~3-fold selectivity over GSK-3β in certain contexts [2]. MBM-17S occupies a distinct position within this landscape—combining single-digit nanomolar Nek2 potency (3 nM) with >1,900-fold selectivity over the mitotic kinase Aurora A, a validated in vivo pharmacokinetic profile (T₁/₂ = 2.42 h, CL = 42.4 mL/min/kg), and demonstrated xenograft tumor suppression without apparent toxicity—a combination of attributes not uniformly present in alternative Nek2 inhibitors .

MBM-17S Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement Decisions


Nek2 Enzymatic Potency: MBM-17S (3 nM) Versus Published Nek2 Inhibitor Landscape

In a biochemical Nek2 inhibition assay, MBM-17S (as the disuccinate salt of MBM-17/compound 42c) demonstrates an IC₅₀ of 3 nM against recombinant human Nek2 [1]. This potency is 257-fold superior to the irreversible inhibitor JH295 (IC₅₀ = 770 nM) [2], approximately 24-fold superior to rac-CCT 250863 (IC₅₀ = 73 nM) [3], and approximately 7-fold superior to the selective inhibitor (R)-21 (IC₅₀ = 22 nM) . Within the same imidazo[1,2-a]pyridine chemical series, MBM-55/MBM-55S demonstrates 3-fold greater potency (IC₅₀ = 1 nM), representing the closest potency comparator [1].

Nek2 inhibition Kinase assay IC₅₀ comparison Biochemical potency

Kinase Selectivity: >1,900-Fold Discrimination of Nek2 Over Aurora A by MBM-17S

Kinase selectivity profiling reveals that MBM-17S (MBM-17 free base) exhibits an Aurora A IC₅₀ of 5,800 nM, yielding a selectivity ratio of approximately 1,933-fold for Nek2 (IC₅₀ 3 nM) over Aurora A . For context, the closely related MBM-55 (IC₅₀ Nek2 = 1 nM) exhibits Aurora A IC₅₀ of approximately 15,800 nM (selectivity ratio ~15,800-fold), and also retains activity against RSK1 (IC₅₀ = 5.4 nM) and DYRK1a (IC₅₀ = 6.5 nM) [1]. The irreversible inhibitor JH295 displays only 5-fold selectivity for Nek2 over CDK1 and lacks significant effect on Aurora B or Plk1, while rac-CCT 250863 demonstrates selectivity over PLK1, MPS1, CDK2, and Aurora A but lacks a comprehensive quantitative selectivity panel in published literature [2]. MBM-17S thus provides a well-characterized selectivity window of nearly 2,000-fold against Aurora A.

Kinase selectivity Aurora A Off-target profiling Selectivity ratio

Cellular Antiproliferative Activity: MBM-17S Across Three Cancer Cell Lines with Quantitative IC₅₀ Values

MBM-17S exhibits concentration-dependent inhibition of cancer cell proliferation with IC₅₀ values of 0.48 μM (MGC-803 gastric cancer), 1.06 μM (HCT-116 colorectal cancer), and 4.53 μM (Bel-7402 hepatocellular carcinoma) following 72-hour treatment . By comparison, the more potent MBM-55/MBM-55S (Nek2 IC₅₀ = 1 nM) delivers IC₅₀ values of 0.32 μM (HCT-116), 0.45 μM (A549), 0.58 μM (MCF-7), and 0.63 μM (SKOV3), while rac-CCT 250863 (Nek2 IC₅₀ = 73 nM) exhibits GI₅₀ values > 10 μM in HeLa cells despite sub-100 nM biochemical potency [1]. Mechanistically, MBM-17S (0.25–1.0 μM, 24 h) induces G2/M phase cell cycle arrest with accumulation of >4N DNA content in both HCT-116 and MGC-803 cells, and triggers apoptosis at 0.5–1.0 μM (HCT-116 total apoptotic cells: 39.3% ± 3.8% at 0.5 μM, 47.1% ± 0.6% at 1.0 μM) . No comparable quantitative apoptosis data are available for JH295 or rac-CCT 250863 at matched conditions.

Antiproliferative activity Cancer cell lines Cellular IC₅₀ G2/M arrest

In Vivo Pharmacokinetic Profile: MBM-17S vs. MBM-55S Head-to-Head in Male SD Rats

Following a single intravenous dose of 1.0 mg/kg in male Sprague-Dawley rats, MBM-17S demonstrates a clearance (CL) of 42.4 mL/min/kg, volume of distribution at steady state (Vss) of 4.06 L/kg, terminal half-life (T₁/₂) of 2.42 hours, and total exposure (AUC₀₋∞) of 405 ng·h/mL . In the same study, MBM-55S (1.0 mg/kg i.v.) exhibits CL of 33.3 mL/min/kg, Vss of 2.53 L/kg, T₁/₂ of 1.72 hours, and AUC₀₋∞ of 507 ng·h/mL . The longer half-life and larger volume of distribution of MBM-17S (T₁/₂ 2.42 h vs. 1.72 h; Vss 4.06 L/kg vs. 2.53 L/kg) indicate greater tissue distribution and a longer duration of systemic exposure relative to MBM-55S, despite the latter's higher biochemical potency. No comparable intravenous pharmacokinetic data have been reported for JH295 or rac-CCT 250863.

Pharmacokinetics In vivo PK Clearance Half-life Intravenous administration

In Vivo Antitumor Efficacy: MBM-17S Suppresses HCT-116 Xenograft Tumor Growth Without Apparent Toxicity

MBM-17S, administered intraperitoneally at 20 mg/kg twice daily for 21 days in female BALB/c nu/nu mice bearing HCT-116 colorectal cancer xenografts, significantly suppressed tumor growth with a well-tolerated dose schedule and no apparent toxicity as assessed by body weight changes and general appearance [1]. In the same study, MBM-55S administered under an identical protocol also demonstrated significant tumor suppression . Critically, the free base MBM-17 could not be evaluated under this protocol due to limited solubility, underscoring the functional advantage of the disuccinate salt form (MBM-17S) for in vivo applications [1]. Among published Nek2 inhibitors, JH295 lacks in vivo efficacy data, and rac-CCT 250863, while reportedly capable of inducing cell cycle arrest in vitro, has no published xenograft efficacy data with quantitative tumor volume reduction [2]. Thus, MBM-17S belongs to the small subset of Nek2 inhibitors with demonstrated in vivo antitumor activity in a validated xenograft model.

Xenograft Antitumor efficacy In vivo tumor model Tolerability HCT-116

Disuccinate Salt Form Advantage: Enabling In Vivo Pharmacology of MBM-17S Relative to Free Base

MBM-17S is the bis(butanedioic acid) (disuccinate) salt of MBM-17 (free base, C₂₈H₂₈N₆O₂, MW 480.56), formulated as C₃₆H₄₀N₆O₁₀ (MW 716.74) . The primary research publication explicitly notes that the free base MBM-17 could not be evaluated in in vivo studies due to limited solubility, whereas the salt form MBM-17S enabled robust in vivo pharmacokinetic profiling and xenograft efficacy evaluation at 20 mg/kg i.p. BID for 21 days [1]. This formulation strategy parallels MBM-55S (the disuccinate salt of MBM-55), which is similarly required for in vivo administration [2]. The salt form does not alter the intrinsic Nek2 inhibitory potency (IC₅₀ remains 3 nM), and MBM-17S retains the same kinase selectivity profile as the free base . For procurement purposes, researchers intending in vivo studies must specify MBM-17S (CAS 2083621-91-2) rather than MBM-17 (CAS 2083621-90-1), as the latter lacks adequate solubility for parenteral administration [1].

Salt form Solubility Bioavailability Formulation In vivo enablement

MBM-17S Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Nek2-Specific Mitotic Mechanistic Studies Requiring Clean Selectivity Over Aurora Kinases

MBM-17S, with its ~1,933-fold selectivity for Nek2 over Aurora A (IC₅₀ Aurora A = 5,800 nM vs. Nek2 IC₅₀ = 3 nM), is particularly suited for mechanistic studies of Nek2's role in centrosome duplication, spindle assembly, and G2/M transition where concomitant Aurora A inhibition would confound phenotypic interpretation . Unlike MBM-55, which retains activity against RSK1 (IC₅₀ = 5.4 nM) and DYRK1a (IC₅₀ = 6.5 nM), MBM-17S's selectivity profile, while less comprehensively mapped across a broad kinome panel, provides a cleaner window for Nek2-centric mitotic biology studies [1].

In Vivo Proof-of-Concept Studies for Nek2-Dependent Tumor Models

MBM-17S is one of very few Nek2 inhibitors with published in vivo pharmacokinetic parameters (T₁/₂ = 2.42 h, CL = 42.4 mL/min/kg, Vss = 4.06 L/kg) and demonstrated xenograft tumor suppression in the HCT-116 colorectal cancer model at 20 mg/kg i.p. BID for 21 days without apparent toxicity . Its longer half-life relative to MBM-55S (2.42 h vs. 1.72 h) and larger volume of distribution (4.06 vs. 2.53 L/kg) may favor sustained target coverage in specific tumor models [1]. Researchers comparing MBM-17S and MBM-55S should consider the trade-off between MBM-17S's favorable PK profile and MBM-55S's 3-fold higher biochemical potency .

Cellular Validation of Nek2 Inhibition Across Multiple Cancer Histotypes with Quantitative Phenotypic Benchmarks

With published cellular IC₅₀ values across three cancer cell lines (MGC-803 gastric: 0.48 μM; HCT-116 colorectal: 1.06 μM; Bel-7402 hepatocellular: 4.53 μM) and quantitative apoptosis data (HCT-116: 39.3% ± 3.8% apoptotic at 0.5 μM; 47.1% ± 0.6% at 1.0 μM), MBM-17S provides well-characterized cellular benchmarks for Nek2 inhibitor studies . This multi-cell-line dataset enables researchers to select the most appropriate cellular model for their specific cancer indication while referencing established potency and apoptosis benchmarks, a level of characterization not uniformly available for alternative Nek2 inhibitors such as JH295 or rac-CCT 250863 [1].

Procurement of an In Vivo-Compatible Nek2 Inhibitor Salt Form for Rodent Pharmacology Studies

For procurement specialists and research teams planning in vivo Nek2 inhibitor studies in rodent models, MBM-17S (CAS 2083621-91-2) must be specified over the free base MBM-17 (CAS 2083621-90-1). The primary literature explicitly confirms that the free base could not be evaluated in vivo due to limited solubility, whereas the disuccinate salt enabled robust PK profiling (i.v. bolus) and 21-day BID xenograft dosing . Purchasing MBM-17 (free base) for in vivo work will result in formulation failure; only MBM-17S has demonstrated in vivo compatibility at therapeutically relevant doses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBM-17S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.